3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group attached to a propanamide moiety, which is further connected to a tetrahydrobenzo[d]thiazol ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Related compounds have shown a range of effects, such as significant dpph radical scavenging results and moderate to good anticancer activity against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting colorectal cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives
- 2-aminothiazole derivatives
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
Compared to similar compounds, 3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide exhibits unique properties due to the presence of the phenylpropanamide moiety. This structural feature enhances its binding affinity to certain enzymes and increases its potential as a therapeutic agent .
Properties
IUPAC Name |
3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHVJXZAIAHZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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